1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine" typically involves multi-step chemical processes. A linear bi-step approach has been employed for synthesizing a series of compounds with similar structures, starting from the coupling of 2-furyl(1-piperazinyl)methanone with various sulfonyl chlorides under controlled conditions to achieve the desired sulfonyl-piperazine derivatives. These derivatives have been further modified to study their biochemical activities and properties (Abbasi et al., 2019). Additionally, another study focused on synthesizing derivatives through the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reaction with 2-furyl(1-piperazinyl)methanone, showcasing the versatility in synthesizing sulfonyl-piperazine compounds (Hussain et al., 2017).
Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Activity
A study by Khan et al. (2019) on the sulfonamide derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, including alkylated piperazine derivatives, highlighted their significant biological activities. These compounds demonstrated antibacterial, antifungal, and anthelmintic properties. Moreover, their ability to bind to target proteins was confirmed through molecular docking, indicating potential as antibacterial, antifungal, anthelmintic agents, and applications in latent fingerprint analysis for detecting fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
α-Glucosidase Inhibition and Cytotoxic Profile
Abbasi et al. (2019) synthesized a series of compounds through a linear bi-step approach, which were screened against α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, in addition to being evaluated for hemolytic and cytotoxic profiles. This indicates their potential therapeutic applications, particularly in diseases where α-glucosidase inhibition is beneficial (Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, & Khan, 2019).
Enzyme Inhibitory Activity and Antibacterial Properties
Hussain et al. (2017) reported on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which showed promising enzyme inhibitory activity. One compound, in particular, exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase. Additionally, these molecules were active against both Gram-positive and Gram-negative bacterial strains, suggesting their potential as therapeutic agents (Hussain, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Ahmad, Malik, Lodhi, Khan, Shahid, & Fatima, 2017).
Anticancer Activity
Turov (2020) studied a series of polyfunctional substituted 1,3-thiazoles for their anticancer activity within the "NCI-60 Human Tumor Cell Lines Screen" program. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle were among the most effective, demonstrating significant anticancer activity against various cancer cell lines. This suggests the potential of such compounds in cancer therapy (Turov, 2020).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-4-7-18(12-15(14)2)24(21,22)20-10-8-19(9-11-20)13-17-6-5-16(3)23-17/h4-7,12H,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJQHDBBOYEODP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(5-methylfuran-2-yl)methyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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